3-(Hydrazinylmethyl)pyridine
Overview
Description
“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Molecular Structure Analysis
The InChI code for “3-(Hydrazinylmethyl)pyridine” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.
Physical And Chemical Properties Analysis
“3-(Hydrazinylmethyl)pyridine” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Scientific Research Applications
Organic Chemistry
- Field : Organic Chemistry
- Application : Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development . A reaction sequence of pyridyl ring opening, halogenation, and ring closing has been reported .
- Methods : The method involves the use of acyclic Zincke imine intermediates that undergo highly regioselective halogenation reactions under mild conditions .
- Results : Using this method, a diverse set of 3-halopyridines was produced, and late-stage halogenation of complex pharmaceuticals and agrochemicals was demonstrated .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyridine is a key component in more than 7000 existing drug molecules of medicinal importance . It’s used in the formulation of pharmaceuticals and is a key solvent and reagent .
- Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also used in many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
- Results : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
Safety And Hazards
properties
IUPAC Name |
pyridin-3-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJWHRYXPBBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481598 | |
Record name | pyridin-3-ylmethyl-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinylmethyl)pyridine | |
CAS RN |
7112-38-1 | |
Record name | pyridin-3-ylmethyl-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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